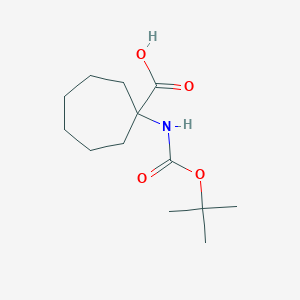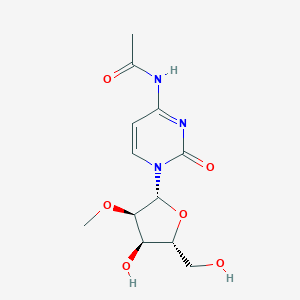
2,4-dichloro-N-(3-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-(3-methylphenyl)benzamide, also known as diclofop-methyl, is a herbicide that is widely used in agriculture to control grass weeds. It belongs to the chemical family of aryloxyphenoxypropionates and was first introduced in the 1970s. Since then, it has become a popular choice among farmers due to its effectiveness in controlling grass weeds and its low toxicity to non-target organisms.
Wirkmechanismus
Diclofop-methyl works by inhibiting the activity of the enzyme acetyl-CoA carboxylase (ACCase), which is essential for fatty acid biosynthesis in plants. This leads to the accumulation of toxic levels of malonyl-CoA, which disrupts the normal metabolic processes of the plant and eventually leads to its death.
Biochemische Und Physiologische Effekte
Diclofop-methyl has been shown to have minimal toxicity to non-target organisms, including humans and animals. It is rapidly metabolized and excreted from the body, and does not accumulate in the environment. However, it may have some toxic effects on aquatic organisms, such as fish and amphibians, if it enters water bodies through runoff or leaching.
Vorteile Und Einschränkungen Für Laborexperimente
Diclofop-methyl is a valuable tool for studying the mechanism of fatty acid biosynthesis in plants. It has been used in several laboratory experiments to elucidate the role of ACCase in this process. However, it has some limitations, such as its specificity for grass weeds and its potential to cause environmental contamination if not used properly.
Zukünftige Richtungen
There are several areas of research that can be explored in relation to 2,4-dichloro-N-(3-methylphenyl)benzamidehyl. One possible direction is to investigate the molecular mechanisms of resistance to this herbicide in grass weeds, and to develop new strategies for controlling resistant populations. Another area of interest is to explore the potential of 2,4-dichloro-N-(3-methylphenyl)benzamidehyl as a lead compound for the development of novel herbicides with improved efficacy and safety profiles. Finally, more research is needed to better understand the environmental fate and effects of 2,4-dichloro-N-(3-methylphenyl)benzamidehyl, and to develop strategies for minimizing its impact on non-target organisms.
Synthesemethoden
The synthesis of 2,4-dichloro-N-(3-methylphenyl)benzamidehyl involves several steps, starting from the reaction of 2,4-dichlorophenol with 3-methylbenzyl chloride to form 2,4-dichloro-N-(3-methylphenyl)acetamide. This intermediate is then treated with methyl chloroformate to form 2,4-dichloro-N-(3-methylphenyl)benzamidehyl.
Wissenschaftliche Forschungsanwendungen
Diclofop-methyl has been extensively studied for its effectiveness in controlling grass weeds in various crops, including wheat, barley, and rice. It has been found to be highly effective against several species of grass weeds, such as wild oat, green foxtail, and barnyardgrass.
Eigenschaften
CAS-Nummer |
78986-90-0 |
|---|---|
Produktname |
2,4-dichloro-N-(3-methylphenyl)benzamide |
Molekularformel |
C14H11Cl2NO |
Molekulargewicht |
280.1 g/mol |
IUPAC-Name |
2,4-dichloro-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C14H11Cl2NO/c1-9-3-2-4-11(7-9)17-14(18)12-6-5-10(15)8-13(12)16/h2-8H,1H3,(H,17,18) |
InChI-Schlüssel |
BAARZDNNIUDJSO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Andere CAS-Nummern |
78986-90-0 |
Piktogramme |
Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-[(6-Chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea](/img/structure/B182547.png)






![Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate](/img/structure/B182558.png)




